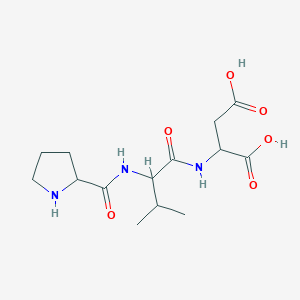
H-Pro-Val-Asp-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is derived from the surface antigen determinant cluster of the influenza virus hemagglutinin (HA-tag) and is commonly used in molecular biology and protein research.
- The compound’s structure includes proline (Pro), valine (Val), and aspartic acid (Asp) residues.
H-Pro-Val-Asp-OH: is a synthetic peptide with the following amino acid sequence: H-Tyr-Pro-Tyr-Asp-Val-Pro-Asp-Tyr-Ala-OH .
Preparation Methods
Chemical Synthesis: H-Pro-Val-Asp-OH can be synthesized using solid-phase peptide synthesis (SPPS) techniques .
Reaction Conditions: SPPS involves sequential coupling of protected amino acids using coupling reagents (e.g., DIC, HOBt) and Fmoc/tBu protecting groups.
Industrial Production: While not widely produced industrially, it serves as a reference standard for pharmaceutical testing .
Chemical Reactions Analysis
Reactions: H-Pro-Val-Asp-OH can undergo various reactions, including hydrolysis, amidation, and peptide bond formation.
Common Reagents: Coupling reagents (e.g., DIC, HOBt), deprotection agents (e.g., TFA), and base (e.g., DIEA).
Major Products: The fully synthesized peptide itself serves as the primary product.
Scientific Research Applications
Biochemistry and Molecular Biology: Used as an HA-tag for protein purification, detection, and localization .
Immunology: HA-tagged proteins are studied in immunoprecipitation, Western blotting, and ELISA assays.
Medicine: HA-tagged proteins are used in drug discovery and therapeutic research.
Mechanism of Action
- H-Pro-Val-Asp-OH does not have a specific biological mechanism of action. Its primary purpose lies in facilitating protein analysis and manipulation.
- The HA-tag allows researchers to track and study proteins of interest.
Comparison with Similar Compounds
- H-Pro-Val-Asp-OH is unique due to its HA-tag sequence.
- Similar compounds include other peptide tags (e.g., FLAG-tag, Myc-tag) used for similar purposes.
Properties
Molecular Formula |
C14H23N3O6 |
|---|---|
Molecular Weight |
329.35 g/mol |
IUPAC Name |
2-[[3-methyl-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C14H23N3O6/c1-7(2)11(17-12(20)8-4-3-5-15-8)13(21)16-9(14(22)23)6-10(18)19/h7-9,11,15H,3-6H2,1-2H3,(H,16,21)(H,17,20)(H,18,19)(H,22,23) |
InChI Key |
OOZJHTXCLJUODH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


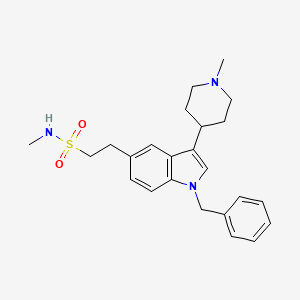
![3,5-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12110055.png)
![5-chloro-1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B12110057.png)

![6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12110068.png)
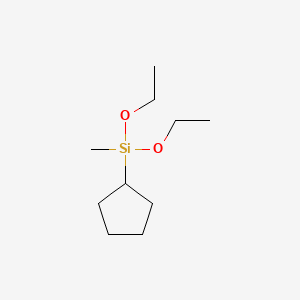
![Ethyl 4-chloro-6-methylthieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B12110074.png)
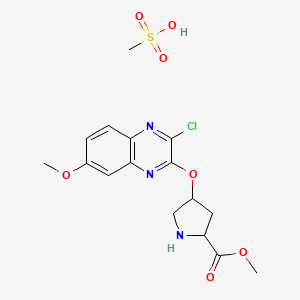
![Benzoic acid, 2-[(4-bromobenzoyl)amino]-](/img/structure/B12110084.png)

![4-Ethyl-5-(2-fluorophenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12110098.png)
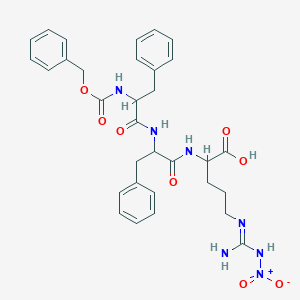
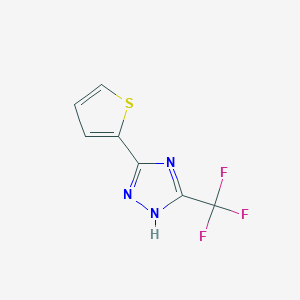
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12110142.png)
